(6-Bromo-2-pyridyl)-cyclopropyl-methanol
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Overview
Description
(6-Bromo-2-pyridyl)-cyclopropyl-methanol is a chemical compound that features a bromine atom attached to a pyridine ring, which is further connected to a cyclopropyl group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2-pyridyl)-cyclopropyl-methanol typically involves the bromination of 2-pyridyl-cyclopropyl-methanol. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, thereby ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-2-pyridyl)-cyclopropyl-methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide, thiourea, or sodium methoxide in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridyl-cyclopropyl-methanol derivatives.
Scientific Research Applications
(6-Bromo-2-pyridyl)-cyclopropyl-methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (6-Bromo-2-pyridyl)-cyclopropyl-methanol involves its interaction with specific molecular targets and pathways. The bromine atom and the pyridine ring play crucial roles in binding to biological receptors or enzymes, thereby modulating their activity. The cyclopropyl group may contribute to the compound’s stability and bioavailability, enhancing its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-pyridinecarboxaldehyde: A related compound with a formyl group instead of a cyclopropyl-methanol moiety.
4-Boc-1-(6-bromo-2-pyridyl)piperazine: Another brominated pyridine derivative with a piperazine ring.
(6-Bromo-pyridin-2-yl)methanol: A simpler analog with a methanol group directly attached to the pyridine ring.
Uniqueness
(6-Bromo-2-pyridyl)-cyclopropyl-methanol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
(6-bromopyridin-2-yl)-cyclopropylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-3-1-2-7(11-8)9(12)6-4-5-6/h1-3,6,9,12H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGCYMBOONKSDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=NC(=CC=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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